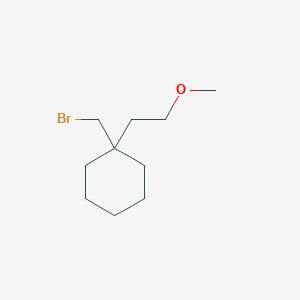

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(hydroxymethyl)-1-(2-methoxyethyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions to ensure complete conversion of the hydroxyl group to a bromomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: 1-(Azidomethyl)-1-(2-methoxyethyl)cyclohexane.

Oxidation: 1-(Formylmethyl)-1-(2-methoxyethyl)cyclohexane.

Reduction: 1-(Methyl)-1-(2-methoxyethyl)cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

Material Science: It can be utilized in the preparation of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or binding interactions.

Comparison with Similar Compounds

1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclohexane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is unique due to the combination of its bromomethyl and methoxyethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the methoxyethyl group can influence its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C10H15BrO, is characterized by a bromomethyl group and a methoxyethyl substituent on a cyclohexane ring, which may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrO |

| Molecular Weight | 229.13 g/mol |

| CAS Number | 1261269-54-8 |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve its interaction with various biomolecules, including proteins and nucleic acids. The bromomethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins, which may alter their function. Additionally, the methoxyethyl group could enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can possess significant antibacterial activity against various strains of bacteria. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, compounds with similar structures have demonstrated low IC50 values in human cancer cell lines, indicating potent anti-cancer activity.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of halogenated cyclohexanes, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of various cyclohexane derivatives, including this compound. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, suggesting a promising therapeutic window for further development .

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane |

InChI |

InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |

InChI Key |

BBANOPWMGRTATL-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCCCC1)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.